molecular formula C20H22N2O3 B2440516 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide CAS No. 1260935-48-5

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide

Cat. No. B2440516
CAS RN: 1260935-48-5
M. Wt: 338.407
InChI Key: BVFUAADRNMWMNH-UHFFFAOYSA-N
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Description

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide, otherwise known as 2-CNPA, is a synthetic compound used in a variety of laboratory experiments. It is a versatile and highly reactive chemical that can be used to synthesize a wide range of compounds. 2-CNPA is unique in its ability to act as a catalyst in a variety of reactions, making it an invaluable tool for scientists.

Scientific Research Applications

Organic Synthesis and Catalysis

Reductive intramolecular cyclization processes have been explored using ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and ethyl 3-allyloxy-2-bromo-3-(3′,4′-dimethoxyphenyl)propanoate as substrates. These studies have demonstrated the utility of catalytic systems in facilitating cyclization reactions, leading to the formation of compounds with potential applications in drug development and material science (Esteves et al., 2005).

Antitumor Agents

A series of 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene derivatives were designed and synthesized, demonstrating strong antiproliferative activity against a wide panel of cancer cell lines. The presence of ethyl spacer and methoxy substituents significantly affected the antiproliferative activity, highlighting the potential of such compounds in cancer therapy (Romagnoli et al., 2014).

Photophysical Studies

Research into substituted 1,2-diarylethenes, including those with dimethoxycyano substituents, has revealed insights into their absorption and fluorescence properties. These studies are crucial for the development of new materials with applications in optoelectronics and as fluorescence markers (Singh & Kanvah, 2001).

Antibacterial Activities

Investigations into the antibacterial activities of (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoylamide derivatives have led to the discovery of compounds with potential applications in the treatment of bacterial infections. The structural modifications of these compounds allow for the exploration of new antibacterial agents with improved efficacy (El‐Ziaty & Shiba, 2007).

Antioxidant and Anti-Inflammatory Activities

The synthesis and evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have demonstrated significant in vitro antioxidant and in vivo anti-inflammatory activities. These findings underscore the therapeutic potential of these compounds in managing oxidative stress and inflammation-related disorders (Madhavi & Sreeramya, 2017).

properties

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-14-7-5-6-8-18(14)22-20(23)16(13-21)11-15-9-10-17(24-2)12-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFUAADRNMWMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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